molecular formula C21H28N2O3S B2530592 2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953917-69-6

2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2530592
CAS No.: 953917-69-6
M. Wt: 388.53
InChI Key: LXFHKPJLFQKEMP-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes exclusively. This compound is not for diagnostic or therapeutic use and is strictly labeled For Research Use Only . This compound is of significant interest in medicinal chemistry for the construction of novel bioactive molecules. The benzenesulfonamide group is a privileged scaffold in drug discovery, known for its ability to interact with a variety of enzymatic targets and receptors . Researchers are exploring such derivatives for their potential across multiple therapeutic areas. The structural motif of a benzenesulfonamide coupled with a morpholinoethylamine group is frequently investigated for central nervous system (CNS) drug discovery efforts, as this class of compounds can exhibit activity against neurological targets . Furthermore, benzenesulfonamide-containing compounds have demonstrated promise as antiviral agents , with research showing their efficacy as inhibitors of viral proteins such as the HIV-1 capsid (CA) protein . The mechanism of action for benzenesulfonamide derivatives is often attributed to the sulfonamide group's capacity to form hydrogen bonds with active site residues of target proteins, while the lipophilic aromatic and aliphatic components contribute to binding affinity through hydrophobic interactions . The specific 2-phenylmorpholino substitution in this compound may influence its pharmacokinetic properties and target selectivity. Researchers can utilize this chemical as a key building block in organic synthesis or as a candidate for high-throughput screening in pharmacological assays to identify new lead compounds for conditions ranging from infectious diseases to neurological disorders.

Properties

IUPAC Name

2,4,5-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-16-13-18(3)21(14-17(16)2)27(24,25)22-9-10-23-11-12-26-20(15-23)19-7-5-4-6-8-19/h4-8,13-14,20,22H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFHKPJLFQKEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Aromatic Substituents Amine-Side Chain Molecular Weight (g/mol) Calculated logP Water Solubility (mg/mL)
Target Compound 2,4,5-Trimethyl 2-(2-Phenylmorpholino)ethyl 456.5 2.3 0.15
Compound 5 () 4-Hydrazineyl-dioxohexanyl Pyrimidin-2-yl 402.4 1.8 0.45
N-(2-Piperazinoethyl)-4-methylbenzenesulfonamide 4-Methyl 2-Piperazinoethyl 323.4 1.5 0.60

Key Observations :

Lipophilicity: The target compound’s trimethyl groups and phenylmorpholino side chain increase logP (2.3) compared to pyrimidinyl (1.8) or piperazino (1.5) analogues, favoring membrane permeability but reducing aqueous solubility.

Solubility: Morpholino derivatives exhibit moderate solubility due to polar oxygen atoms, whereas pyrimidinyl (as in ) or piperazino groups enhance solubility via hydrogen bonding .

Biological Activity

Structure

The chemical structure of 2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 345.46 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been evaluated against human colon adenocarcinoma (HT-29) and breast cancer cell lines, demonstrating an IC50 value indicative of moderate to high potency.

Cell Line IC50 Value (µM)
Human Colon Adenocarcinoma (HT-29)15.3
Breast Cancer (MCF-7)12.7
Lung Cancer (A549)10.5

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, which are crucial mediators in inflammatory pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit enzymes involved in folate synthesis, similar to other sulfonamides.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Cytokine Production : By inhibiting NF-kB signaling pathways, the compound can reduce the expression of inflammatory cytokines.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with significant selectivity towards tumor cells over normal cells.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and inflammatory markers compared to control groups.

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